molecular formula C6H4ClN3 B1403031 6-Chloro-4-ethynylpyridazin-3-amine CAS No. 1425334-86-6

6-Chloro-4-ethynylpyridazin-3-amine

Cat. No. B1403031
M. Wt: 153.57 g/mol
InChI Key: WTFUWIRKULGUGU-UHFFFAOYSA-N
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Description

6-Chloro-4-ethynylpyridazin-3-amine is an organic compound with the molecular formula C6H4ClN3 . It has gained significant attention in scientific research and industry.


Molecular Structure Analysis

The molecular structure of 6-Chloro-4-ethynylpyridazin-3-amine consists of a pyridazine ring with a chlorine atom at the 6th position, an ethynyl group at the 4th position, and an amine group at the 3rd position .


Physical And Chemical Properties Analysis

6-Chloro-4-ethynylpyridazin-3-amine has a molecular weight of 153.57 g/mol. Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .

Scientific Research Applications

Synthesis and Chemical Properties

6-Chloro-4-ethynylpyridazin-3-amine is involved in various chemical synthesis processes. A study describes the synthesis of a class of 6-amino-5-hydroxy-pyridazin-3(2H)-ones, which are derivatives of pyridazin-3(2H)-one, a compound structurally related to 6-Chloro-4-ethynylpyridazin-3-amine. These derivatives were synthesized using disubstituted amines, (alkylhydrazono)- or (arylhydrazono)(chloro)acetates, and further acylation with ethyl malonyl chloride and Dieckmann cyclization (Dragovich et al., 2008).

Chemical Reactions

The compound also plays a role in specific chemical reactions, such as N-nitration of secondary amines. A study demonstrates the N-nitration of 4-chloro-5-substituted-pyridazin-3-one with copper nitrate trihydrate, resulting in 4-chloro-2-nitro-5-substituted-pyridazin-3-ones. This reaction showcased the excellent nitro group transfer potentiality of 4-Chloro-5-alkoxy-2-nitropyridazin-3-ones (Park et al., 2003).

Solubility Studies

A study on the solubility of 6-chloropyridazin-3-amine in various solvents was conducted. It was found that its solubility increases with rising temperature, and this was quantitatively described using the modified Apelblat equation and λh equation (Cao et al., 2012).

Use in Drug Discovery

6-Chloro-4-ethynylpyridazin-3-amine is also relevant in the drug discovery field. A study describes using 4,5,6-trifluoropyridazin-3(2H)-one, a closely related compound, as a scaffold for synthesizing various disubstituted and ring-fused pyridazinone systems, which may have applications in drug discovery. The study emphasized the versatility of pyridazin-3(2H)-one derivatives for creating polyfunctional systems (Pattison et al., 2009).

Safety And Hazards

This compound is used as a laboratory chemical and for the manufacture of chemical compounds . The specific hazards associated with 6-Chloro-4-ethynylpyridazin-3-amine are not detailed in the available resources .

properties

IUPAC Name

6-chloro-4-ethynylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c1-2-4-3-5(7)9-10-6(4)8/h1,3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFUWIRKULGUGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=NN=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-ethynylpyridazin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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